molecular formula C19H30N2O3S B216275 N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide

N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide

Número de catálogo B216275
Peso molecular: 366.5 g/mol
Clave InChI: VAWFQBIPGUQSHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It was first synthesized in 1986 by Dr. Kenneth A. Jacobson and his team at the National Institutes of Health (NIH). Since then, DPCPX has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.

Mecanismo De Acción

N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide selectively binds to and blocks the adenosine A1 receptor, preventing the activation of downstream signaling pathways. This blockade of A1 receptors has been shown to have a number of effects on cellular function, including inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and tissues. For example, in the brain, this compound has been shown to inhibit the release of glutamate and other neurotransmitters, leading to a decrease in neuronal excitability. In the cardiovascular system, this compound has been shown to decrease heart rate and blood pressure by blocking the A1 receptor-mediated effects of adenosine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of A1 receptor-mediated signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other A1 receptor antagonists, which may require higher concentrations of the drug to achieve the desired effects.

Direcciones Futuras

There are several potential future directions for research on N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide and adenosine receptors. One area of interest is the development of more potent and selective A1 receptor antagonists for use in both basic and clinical research. Another area of interest is the investigation of the role of adenosine receptors in various disease states, including neurodegenerative disorders, cardiovascular disease, and cancer. Finally, the development of novel therapeutic agents targeting adenosine receptors is an active area of research, with the potential for new treatments for a wide range of diseases.

Métodos De Síntesis

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide involves several steps, starting with the reaction of 4-chloroaniline with dipropyl sulfide to form 4-(dipropylsulfamoyl)aniline. This intermediate is then reacted with cyclohexanecarboxylic acid to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Aplicaciones Científicas De Investigación

N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide has been used extensively in scientific research to study the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in regulating cardiovascular, respiratory, and immune function, as well as neurotransmitter release and synaptic plasticity in the brain.

Propiedades

Fórmula molecular

C19H30N2O3S

Peso molecular

366.5 g/mol

Nombre IUPAC

N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H30N2O3S/c1-3-14-21(15-4-2)25(23,24)18-12-10-17(11-13-18)20-19(22)16-8-6-5-7-9-16/h10-13,16H,3-9,14-15H2,1-2H3,(H,20,22)

Clave InChI

VAWFQBIPGUQSHR-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

SMILES canónico

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.